molecular formula C11H11NO2S B12905105 5-((p-tolylthio)methyl)isoxazol-3(2H)-one CAS No. 89660-87-7

5-((p-tolylthio)methyl)isoxazol-3(2H)-one

Cat. No.: B12905105
CAS No.: 89660-87-7
M. Wt: 221.28 g/mol
InChI Key: YAMFAFZXWGDRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((p-tolylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the p-tolylthio group in this compound adds unique properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of p-tolylthiomethyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring or the p-tolylthio group, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole ring, where the nitrogen atom can act as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-((p-tolylthio)methyl)isoxazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. Researchers are exploring its use in the treatment of various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.

Mechanism of Action

The mechanism of action of 5-((p-tolylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. The p-tolylthio group can interact with enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-methylisoxazol-3(2H)-one
  • 5-phenylisoxazol-3(2H)-one
  • 5-(methylthio)methylisoxazol-3(2H)-one

Uniqueness

5-((p-tolylthio)methyl)isoxazol-3(2H)-one stands out due to the presence of the p-tolylthio group, which imparts unique chemical and biological properties. This group enhances the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for various scientific applications.

Properties

CAS No.

89660-87-7

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H11NO2S/c1-8-2-4-10(5-3-8)15-7-9-6-11(13)12-14-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

YAMFAFZXWGDRQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.